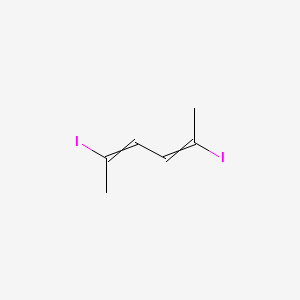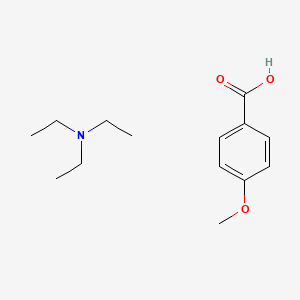![molecular formula C26H26O6 B14401275 [7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol CAS No. 89356-74-1](/img/structure/B14401275.png)
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol is a complex organic compound characterized by its phenanthrene core structure substituted with benzyloxy and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by selective functionalization of the phenanthrene core. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Analyse Chemischer Reaktionen
Types of Reactions
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation or nitration can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various alcohols.
Wissenschaftliche Forschungsanwendungen
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol: shares structural similarities with other phenanthrene derivatives such as 9,10-dihydroxyphenanthrene and 3,4,7,8-tetramethoxyphenanthrene.
Uniqueness
- The unique combination of benzyloxy and methoxy groups in this compound imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
89356-74-1 |
|---|---|
Molekularformel |
C26H26O6 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
(2,3,4,6-tetramethoxy-7-phenylmethoxyphenanthren-9-yl)methanol |
InChI |
InChI=1S/C26H26O6/c1-28-21-13-20-19(12-22(21)32-15-16-8-6-5-7-9-16)18(14-27)10-17-11-23(29-2)25(30-3)26(31-4)24(17)20/h5-13,27H,14-15H2,1-4H3 |
InChI-Schlüssel |
KMVJBHXFURQOCG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=C3C=C(C(=CC3=C2C(=C1OC)OC)OC)OCC4=CC=CC=C4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)











![1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14401269.png)

